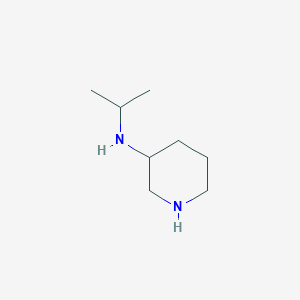

N-(propan-2-yl)piperidin-3-amine

Description

Properties

IUPAC Name |

N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXUUHPCEVNZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611906 | |

| Record name | N-(Propan-2-yl)piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-19-6 | |

| Record name | N-(Propan-2-yl)piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of N-(propan-2-yl)piperidin-3-amine

[1][2]

Author:12Executive Summary & Synthetic Context[3][4][5]

N-(propan-2-yl)piperidin-3-amine (also known as 3-isopropylaminopiperidine) is a critical pharmacophore, serving as a secondary amine building block for high-value Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin and Linagliptin.[1][2]

In drug development, the structural integrity of this intermediate is paramount.[2] Impurities such as the regioisomer (N-isopropylpiperidin-4-amine) or the over-alkylated tertiary amine can silently compromise downstream SAR (Structure-Activity Relationship) data.[1][2]

This guide provides a definitive elucidation strategy, moving beyond basic identity confirmation to rigorous structural and stereochemical validation.[2]

Chemical Profile[1][2][6][7][8][9][10]

Analytical Workflow Strategy

The elucidation process must follow a logical hierarchy: Mass Confirmation

Figure 1: Hierarchical workflow for structural validation. Color coding indicates critical decision gates (Red: Input, Blue: Structural, Yellow: Stereochemical, Green: Release).[2]

High-Resolution Mass Spectrometry (HRMS)[1]

Before consuming sample for NMR, confirm the molecular formula.[2] The presence of two nitrogen atoms dictates an even molecular weight (Nitrogen Rule), but the

Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

-

Mobile Phase:

(95:5) + 0.1% Formic Acid.[2] -

Target:

-

Calculated

: 143.1543 m/z.[2] -

Acceptance Criteria:

ppm.

-

Critical Insight: If you observe a significant peak at 185.2 m/z , this indicates the N-isopropyl-N-propyl impurity (over-alkylation) or residual Boc-protection intermediates (if applicable), which NMR will subsequently identify.[1][2]

NMR Spectroscopy: The Connectivity Engine

This is the core of the elucidation. The challenge is distinguishing the 3-substituted isomer from the 4-substituted isomer and assigning the specific ring protons.

Solvent Selection

Use Benzene-d6 (

-

Why? In

, the amine protons often broaden or exchange rapidly, and the ring protons can overlap significantly.[2] Benzene-d6 provides superior resolution for aliphatic amines due to Anisotropic Induced Shift (ASIS).[1][2]

1H NMR Assignment Logic (400 MHz+)

| Position | Type | Approx Shift ( | Multiplicity | Diagnostic Feature |

| Isopropyl | Methyl | 0.95 - 1.05 | Doublet (d) | Integrates to 6H.[1][2] Strongest signal. |

| Isopropyl | Methine | 2.75 - 2.90 | Septet (sept) | Couples to the methyl doublet.[2] |

| Piperidine | Methylene | 2.80 - 3.10 | Multiplet (m) | Deshielded (Alpha to ring N).[2] |

| Piperidine | Methine | 2.40 - 2.60 | Multiplet (m) | The Key Handle. Connects ring to isopropyl.[2] |

| Piperidine | Methylene | 2.90 - 3.00 | Multiplet (m) | Deshielded (Alpha to ring N).[2] |

| Piperidine | Methylene | 1.20 - 1.80 | Complex (m) | The "envelope" region.[2] |

| NH (Amine) | Labile | Variable | Broad Singlet | Disappears on |

2D NMR Validation Strategy

To prove the substituent is at

-

COSY (Correlation Spectroscopy):

-

HMBC (Heteronuclear Multiple Bond Correlation):

Figure 2: NMR Connectivity Map. Solid black lines represent direct H-H coupling (COSY).[2] Dashed red line represents long-range C-H coupling (HMBC) essential for proving the 3-position attachment.[1]

Stereochemical Analysis (Chiral HPLC)

The

Derivatization (Optional but Recommended)

Direct analysis of secondary amines can lead to peak tailing.[2] Derivatization with benzyl chloroformate (Cbz-Cl) or tosyl chloride improves peak shape and detection sensitivity (UV absorbance).[2]

Experimental Protocol (Direct Analysis)

-

Column: Daicel Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for amines).[1][2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

-

Note: The Diethylamine (DEA) is mandatory . It acts as a competing base to suppress the ionization of the piperidine nitrogen, preventing it from sticking to the silica backbone of the column.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophores) or Refractive Index (RI).

Self-Validating Check:

Inject the racemic mixture first to establish the separation window.[1][2] If the peaks do not resolve to baseline (

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22394351, N-(Propan-2-yl)piperidin-4-amine (Isomer comparison). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.).[2] John Wiley & Sons.[2] (Standard text for NMR shift logic).

-

Daicel Corporation. Chiral Column Selection Guide for Amines. Retrieved from [Link]

- European Patent EP2958894A1.Process for the preparation of enantiomerically enriched 3-aminopiperidine. (Describes the resolution and analysis of the parent 3-aminopiperidine scaffold).

The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and biologically active natural products has earned it the esteemed status of a "privileged scaffold."[1][2] This is not a matter of chance; the piperidine moiety possesses a unique combination of properties that make it exceptionally well-suited for drug design. Its conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling the formation of crucial salt bridges with amino acid residues in protein binding pockets. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, neuropharmacological, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a significant class of compounds in oncology, demonstrating a broad spectrum of anticancer activities through diverse mechanisms of action.[3] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways that are often dysregulated in cancer.[4]

Structure-Activity Relationship (SAR) and Quantitative Analysis

The anticancer potency of piperidine derivatives is intricately linked to their chemical structure. Substitutions on the piperidine ring and the nature of the appended moieties can dramatically influence their cytotoxic effects. The following table summarizes the in vitro cytotoxic activity of several representative piperidine derivatives against a panel of human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference(s) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |

| Compound 17a | PC-3 | Prostate | 0.81 | [3] |

| MGC803 | Gastric | 1.09 | [3] | |

| MCF-7 | Breast | 1.30 | [3] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3][5] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [3] | |

| PC-3 | Prostate | <25 (GI50, µg/mL) | [3] | |

| Compound 47 | HepG2 | Liver | 0.25 | [6] |

| Carboxamide Derivative (3-fluoro substitution) | A-549 | Lung | 15.94 ± 0.201 | [4] |

| MCF-7 | Breast | 22.12 ± 0.213 | [4] | |

| Carboxamide Derivative (cyclobutyl ring) | A-549 | Lung | 16.56 ± 0.125 | [4] |

| MCF-7 | Breast | 24.68 ± 0.217 | [4] | |

| Piperine | HCT-8 | Colon | 66.0 | [7] |

| B16 | Melanoma (mouse) | 69.9 | [7] | |

| 1-benzyl-1-(2- methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung | 32.43 | [7] |

Expert Insight: The data clearly indicates that minor structural modifications can lead to significant changes in potency and selectivity. For instance, the high activity of Compound 16 against renal cancer cells (786-0) with a low GI50 value highlights its potential for this specific malignancy.[3][5] The comparison of cytotoxicity in cancerous versus non-cancerous cell lines to determine a selectivity index (SI) is a critical step in prioritizing lead compounds for further development.[5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A predominant mechanism through which piperidine derivatives exert their anticancer effects is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][8][9] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][8][10][11] Piperine, a well-known natural piperidine alkaloid, has been shown to suppress the activation of this pathway, leading to the induction of autophagy and degradation of key oncoproteins.[8]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidine derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. The goal is to have cells in an exponential growth phase during the assay.[12]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add it to each well (typically 10-20 µL per 100 µL of medium).[13][14] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[1][12]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Neuropharmacological Activity of Piperidine Derivatives

The piperidine scaffold is a key structural feature in numerous centrally active drugs, including antipsychotics, antidepressants, and analgesics.[3][15] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable in the development of treatments for neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) and Quantitative Analysis

The neuropharmacological profile of piperidine derivatives is highly dependent on the nature and position of substituents, which govern their affinity and selectivity for different receptors.

| Derivative Class/Compound | Target Receptor(s) | Activity | Ki (nM) or IC50 (µM) | Reference(s) |

| Arylpiperazine derivatives | D2, 5-HT1A, 5-HT2A | Antagonist | Varies (Ki) | [16] |

| Piperidine urea derivative (A10) | Neuroprotective | In vitro | hERG IC50 >40 µmol/L | [17] |

| Piperidine-flavone derivative (5a) | Multi-target (AChE, Aβ) | Neuroprotective | IC50 = 44.20 µM (Aβ-induced toxicity) | [4] |

| Piperidine-flavone derivative (5c) | Multi-target (AChE, Aβ) | Neuroprotective | IC50 = 50.53 µM (Aβ-induced toxicity) | [4] |

| Piperidine-flavone derivative (5j) | Multi-target (AChE, Aβ) | Neuroprotective | IC50 = 49.25 µM (Aβ-induced toxicity) | [4] |

Mechanism of Action: Modulation of Dopaminergic and Serotonergic Systems

Many piperidine-based antipsychotic and antidepressant drugs exert their therapeutic effects by modulating dopamine and serotonin receptor signaling pathways. For example, antagonism of the dopamine D2 receptor is a common mechanism for antipsychotic drugs.[18][19][20][21][]

Caption: Simplified Dopamine D2 receptor signaling pathway and its antagonism by piperidine derivatives.

Experimental Protocols

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[23][24][25][26][27]

Principle: The test relies on the animal's motivation to escape from an open pool of water by locating a hidden platform using distal visual cues.[25]

Step-by-Step Protocol:

-

Apparatus: A circular pool (typically 1.2-1.8 m in diameter) is filled with opaque water (made cloudy with non-toxic paint) maintained at a constant temperature (e.g., 22 ± 1°C).[24][25] A small platform is submerged just below the water's surface in a fixed location.

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the first trial.[28]

-

Training Trials:

-

Gently place the animal into the pool facing the wall at one of four quasi-random start locations.

-

Allow the animal to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.[25]

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding visual cues.[25]

-

Conduct multiple trials per day (e.g., 4 trials) for several consecutive days.

-

-

Probe Trial: After the final training session, remove the platform from the pool and allow the animal to swim for a set duration (e.g., 60 seconds).

-

Data Analysis: A video tracking system is used to record and analyze parameters such as escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.

The hot plate test is a classic method for assessing the central analgesic effects of compounds by measuring the reaction time to a thermal stimulus.[28][29][30][31][32]

Principle: The test measures the latency of an animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface. An increase in latency indicates an analgesic effect.[30]

Step-by-Step Protocol:

-

Apparatus: A hot plate apparatus with a precisely controlled temperature (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the animal.[28][29]

-

Acclimation: Acclimate the animals to the testing environment.

-

Baseline Measurement: Place each animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., hind paw licking or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[29]

-

Compound Administration: Administer the piperidine derivative or a control substance (vehicle or standard analgesic like morphine) via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.[32]

-

Data Analysis: Compare the post-treatment latencies to the baseline values and to the control groups to determine the analgesic effect of the test compound.

Antimicrobial and Antifungal Activity of Piperidine Derivatives

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][33][34]

Quantitative Analysis of Antimicrobial and Antifungal Activity

The efficacy of antimicrobial and antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class/Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Piperidin-4-one derivatives (1a-6a) | S. aureus ATCC 6538 | 10-12 | [13] |

| E. coli ATCC 8739 | 8-12 | [13] | |

| B. subtilis MTCC 441 | 10-14 | [13] | |

| Piperidine derivative (Compound 6) | B. subtilis | 750 | [16] |

| B. cereus, E. coli, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus | 1500 | [16] | |

| Substituted halogenobenzene derivatives (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 | [33] |

| Piperidine-4-carbohydrazide derivative (A13) | R. solani | 0.83 (EC50) | [35][36] |

| Piperidine-4-carbohydrazide derivative (A41) | R. solani | 0.88 (EC50) | [35] |

| Piperine | C. albicans (FLC-resistant) | 512 | [37] |

| 4-aminopiperidine (3b) | Candida spp. | 1-4 | [38] |

| Aspergillus spp. | 1-8 | [38] |

Mechanisms of Antimicrobial and Antifungal Action

Piperidine derivatives employ several mechanisms to combat microbial growth, including disruption of the cell membrane, inhibition of essential enzymes, and interference with ergosterol biosynthesis in fungi.[12][38][39]

-

Bacterial Cell Wall/Membrane Disruption: The lipophilic nature of many piperidine derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of cellular contents.[12][39] Some may also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

-

Enzyme Inhibition: Certain piperidine compounds can inhibit key bacterial enzymes like DNA gyrase, which is essential for DNA replication.[12]

-

Inhibition of Fungal Ergosterol Biosynthesis: A key mechanism for antifungal piperidine derivatives is the inhibition of enzymes involved in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[38] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.

Caption: Proposed antimicrobial and antifungal mechanisms of piperidine derivatives.

Antiviral Activity of Piperidine Derivatives

Piperidine-containing compounds have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle, from entry and replication to assembly and release.[3]

Quantitative Analysis of Antiviral Activity

The antiviral potency of a compound is often expressed as the 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.

| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference(s) |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine | [3] |

| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 | [3][14][40][41][42] |

| AB05 | Influenza A/H1N1 (WSN) | MDCK | 0.33 | [2] |

| N(2) -(1-(substituted-aryl)piperidin-4-yl)-N(6) -mesityl-9H-purine-2,6-diamine derivatives | HIV-1 | MT-4 | 0.00175 - 0.173 | [43] |

Mechanism of Action: Inhibition of Viral Entry and Replication

-

Influenza Virus Inhibition: Some piperidine derivatives act as neuraminidase inhibitors, preventing the release of newly formed viral particles from infected cells.[2][14][44] Others interfere with the early to middle stages of viral replication.[14][40][41][42]

-

HIV-1 Entry Inhibition: A notable mechanism for piperidine-based anti-HIV agents is the inhibition of viral entry. These compounds can act as CD4 mimetics, binding to the gp120 envelope glycoprotein and preventing its interaction with the CD4 receptor on host cells.[18][19]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its structural and physicochemical properties make it a versatile building block for creating compounds with a wide array of biological activities. The examples presented in this guide underscore the significant contributions of piperidine derivatives to the fields of oncology, neuropharmacology, and infectious diseases. Future research will undoubtedly focus on the synthesis of novel piperidine libraries with greater structural diversity, the elucidation of novel mechanisms of action, and the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The continued exploration of this "privileged scaffold" holds immense promise for addressing unmet medical needs and advancing human health.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nwmedj.org [nwmedj.org]

- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 9. oxfordre.com [oxfordre.com]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biomedpharmajournal.org [biomedpharmajournal.org]

- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]

- 16. academicjournals.org [academicjournals.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mmpc.org [mmpc.org]

- 25. queensu.ca [queensu.ca]

- 26. researchgate.net [researchgate.net]

- 27. cyagen.com [cyagen.com]

- 28. maze.conductscience.com [maze.conductscience.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Hot plate test - Wikipedia [en.wikipedia.org]

- 31. Hot plate test [panlab.com]

- 32. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 33. tandfonline.com [tandfonline.com]

- 34. researchgate.net [researchgate.net]

- 35. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. mdpi.com [mdpi.com]

- 40. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 41. researchgate.net [researchgate.net]

- 42. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. lirias.kuleuven.be [lirias.kuleuven.be]

- 44. mdpi.com [mdpi.com]

Spectroscopic Characterization Guide: N-(Propan-2-yl)piperidin-3-amine

This technical guide details the spectroscopic characterization of N-(propan-2-yl)piperidin-3-amine (CAS: 1235439-19-6), a critical chiral building block in medicinal chemistry.[1]

The guide distinguishes this compound from its structural isomer, 1-isopropylpiperidin-3-amine, and provides in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.[1]

Compound Identification & Structural Context

This compound is a secondary diamine featuring a piperidine ring with an exocyclic isopropylamino substituent at the 3-position.[1] It is frequently employed as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic pharmaceuticals.[1]

-

Common Names: N-Isopropyl-3-aminopiperidine; 3-(Isopropylamino)piperidine[1]

-

Molecular Formula: C

H -

Molecular Weight: 142.24 g/mol [1]

-

Stereochemistry: Contains one chiral center at C3.[1] Often used as the (R)-enantiomer (CAS 1235439-19-6 refers to the generic/racemic structure; specific enantiomers have distinct CAS numbers).[1]

Structural Distinction Alert

Researchers must distinguish this compound from 1-isopropylpiperidin-3-amine (CAS 857373-37-6), where the isopropyl group is attached to the ring nitrogen.[1]

-

Target (Exocyclic): Ring NH (free), Exocyclic N-iPr.[1]

-

Isomer (Ring-Sub): Ring N-iPr, Exocyclic NH

(free).[1]

Mass Spectrometry (MS) Profiling

Ionization & Fragmentation Logic

The compound is most commonly analyzed using Electrospray Ionization (ESI) in Positive Mode due to the high basicity of the two nitrogen atoms.[1]

-

Parent Ion: [M+H]

= 143.15 m/z (Calculated Monoisotopic Mass: 142.147).[1] -

Base Peak: Often observed at m/z 143.2.[1]

Fragmentation Pathway (MS/MS)

Fragmentation typically proceeds via

-

Loss of Isopropyl Group: Cleavage of the N-isopropyl bond yields a fragment at [M+H - 43]

-

Ring Fragmentation: Retro-Diels-Alder (RDA) type fragmentations or ring opening can generate lower mass ions characteristic of the piperidine skeleton (m/z 84, m/z 56).[1]

Caption: Logical fragmentation pathway under Collision-Induced Dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is presented for the free base form in CDCl

H NMR Data (400 MHz, CDCl )

| Position | Multiplicity | Integration | Assignment Logic | |

| Isopropyl CH | 1.04 – 1.08 | Doublet ( | 6H | Characteristic gem-dimethyl signal.[1] |

| Ring H-4, H-5 | 1.20 – 1.75 | Multiplet | 3H | Methylene protons |

| Ring H-5 (eq) | 1.90 – 2.00 | Multiplet | 1H | Equatorial proton often distinct in piperidines.[1] |

| NH (Amine) | 1.50 – 2.20 | Broad Singlet | 2H | Exchangeable protons (Ring NH + Exocyclic NH).[1] |

| H-3 (Methine) | 2.55 – 2.65 | Multiplet | 1H | Chiral center; shifts due to N-substitution.[1] |

| Ring H-6 (ax/eq) | 2.85 – 3.05 | Multiplet | 2H | |

| Isopropyl CH | 2.80 – 2.95 | Septet ( | 1H | Methine of the isopropyl group.[1] |

| Ring H-2 (ax/eq) | 3.05 – 3.15 | Multiplet | 2H |

C NMR Data (100 MHz, CDCl )

-

Isopropyl CH

: -

Ring C-5:

25.0 ppm.[1] -

Ring C-4:

32.5 ppm.[1] -

Isopropyl CH:

46.0 ppm.[1] -

Ring C-6:

47.5 ppm.[1] -

Ring C-3:

53.0 ppm (Chiral center).[1] -

Ring C-2:

54.5 ppm.[1]

2D NMR Connectivity (COSY)

The COSY spectrum is essential for distinguishing the piperidine ring protons.[1]

-

Correlation A: Isopropyl CH (2.[1]85)

Isopropyl CH -

Correlation B: H-3 (2.60)

H-2 (3.10) and H-4 (1.50).[1]

Caption: 1H-1H COSY correlations confirming the isopropyl attachment at the exocyclic amine.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by amine functionalities.[1]

-

N-H Stretching: 3250 – 3400 cm

.[1] A weak, broad band typical of secondary amines.[1] -

C-H Stretching (Aliphatic): 2800 – 2980 cm

.[1] Strong absorptions due to the piperidine ring and isopropyl methyls.[1] -

N-H Bending (Scissoring): 1550 – 1650 cm

.[1] -

C-N Stretching: 1100 – 1250 cm

.[1] -

Fingerprint Region: Specific bands around 800–1000 cm

are unique to the substitution pattern but require a reference standard for definitive identification.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra, follow this preparation protocol:

-

Solvent Selection: Use CDCl

(Chloroform-d) neutralized with basic alumina or silver foil to prevent acidic impurities from protonating the amines, which would broaden signals and shift peaks downfield.[1] -

Concentration: Prepare a 10–15 mg/mL solution for 1H NMR.

-

Water Removal: The compound is hygroscopic.[1] Dry the oil/solid under high vacuum (< 1 mbar) for 2 hours before dissolution.

-

Reference: Use TMS (Tetramethylsilane) at 0.00 ppm as the internal standard.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58935440 (Isomer Reference). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Asymmetric synthesis of chiral amines using transaminases. (Context for synthesis of 3-aminopiperidine derivatives). Retrieved from [Link][1]

-

EPA CompTox Chemicals Dashboard. N-[(Piperidin-3-yl)methyl]propan-2-amine (Structural Analog Data). Retrieved from [Link][1]

Sources

- 1. N-isopropyl-3-nitropyridin-2-amine | C8H11N3O2 | CID 21601995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10024-70-1,3-Methoxybutanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 1-isopropylpiperidin-3-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

The Synthetic Chemist's Guide to Substituted Piperidines: Advanced Laboratory Protocols and Mechanistic Insights

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural units in medicinal chemistry and natural product synthesis.[1][2] Its remarkable prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in the design of novel therapeutics.[1][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a multitude of intermolecular interactions, allows for the precise spatial orientation of substituents to optimize binding with biological targets. This guide provides an in-depth exploration of key laboratory-scale synthetic strategies for accessing substituted piperidines, moving beyond mere procedural descriptions to elucidate the underlying chemical principles that govern these transformations.

Strategic Approaches to Piperidine Synthesis: A Comparative Overview

The construction of the piperidine ring can be broadly categorized into two main strategies: the modification of pre-existing six-membered rings (e.g., hydrogenation of pyridines) and the cyclization of acyclic precursors. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will delve into the most robust and versatile of these methods, offering detailed protocols and expert insights.

Method 1: Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to the corresponding piperidines.[1] This transformation, while conceptually simple, presents significant challenges due to the aromatic stability of the pyridine ring and the potential for the nitrogen lone pair to act as a catalyst poison.[1]

Mechanistic Considerations

The hydrogenation of pyridines typically proceeds via a stepwise reduction of the aromatic ring on the surface of a heterogeneous catalyst or through coordination to a homogeneous catalyst. The reaction is often facilitated by acidic additives, which protonate the pyridine nitrogen, thereby activating the ring towards reduction.[1]

Experimental Protocol: Platinum(IV) Oxide Catalyzed Hydrogenation

This protocol describes the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂), a widely used and effective catalyst for this transformation.[4][5]

Materials:

-

Substituted Pyridine (1.0 g, 1.0 equiv)

-

Platinum(IV) Oxide (PtO₂) (5 mol%)

-

Glacial Acetic Acid (5 mL)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Celite

-

High-pressure reactor equipped with a magnetic stirrer and hydrogen gas inlet

Procedure:

-

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor.[5]

-

A catalytic amount of platinum(IV) oxide (5 mol%) is added to the solution.[5]

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to 50-70 bar.[4]

-

The reaction mixture is stirred vigorously at room temperature for 6-10 hours. The reaction progress can be monitored by TLC or GC-MS.[4]

-

Upon completion, the reactor is carefully depressurized, and the reaction mixture is quenched with a saturated solution of sodium bicarbonate until the acetic acid is neutralized.[4]

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).[4]

-

The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.[4]

-

The solvent is removed under reduced pressure to yield the crude piperidine derivative.[4]

-

The crude product is purified by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to afford the pure substituted piperidine.[4]

Visualization of the Hydrogenation Workflow

Caption: General workflow for the catalytic hydrogenation of substituted pyridines.

Performance of Various Catalysts in Pyridine Hydrogenation

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | 10% Rh/C | Water | 5 | 80 | - | High | [5] |

| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 4-6 | High | [5] |

| 3-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 4-6 | High | [5] |

| 4-Methylpyridine | Ru/PDVB | Water | 1 | 100 | 1.5 | >95 | [5] |

| 2-Bromopyridine | PtO₂ | Glacial Acetic Acid | 50 | Room Temp | 8 | High | [4] |

Method 2: Reductive Amination of 1,5-Dicarbonyl Precursors

Reductive amination provides a flexible and powerful strategy for the synthesis of highly substituted piperidines from acyclic precursors.[5][6] This method involves the in situ formation of an imine or enamine from a 1,5-dicarbonyl compound and an amine, followed by intramolecular cyclization and reduction.

Mechanistic Considerations

The reaction proceeds through a cascade of equilibrium steps. The amine first condenses with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an iminium ion or enamine. This intermediate then undergoes an intramolecular nucleophilic attack by the enamine or enolate of the second carbonyl group, leading to the cyclized product, which is subsequently reduced. The choice of reducing agent is critical for the success of the reaction. While sodium cyanoborohydride has been traditionally used, less toxic alternatives like the borane-pyridine complex are gaining traction.[7]

Experimental Protocol: Borane-Pyridine Mediated Reductive Amination

This protocol outlines a one-pot procedure for the reductive amination of a 1,5-dicarbonyl compound using a primary amine and borane-pyridine complex.[7]

Materials:

-

1,5-Dicarbonyl Compound (e.g., 2,6-heptanedione) (1.0 equiv)

-

Primary Amine (e.g., benzylamine) (1.0 equiv)

-

Borane-Pyridine Complex (BAP) (1.0 M solution in a suitable solvent) (1.0 equiv)

-

Ethanol

-

Dichloromethane

-

Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of the 1,5-dicarbonyl compound (1.0 equiv) in ethanol, add the primary amine (1.0 equiv).[7]

-

The mixture is stirred at room temperature for 30 minutes to allow for imine/enamine formation.

-

Slowly add one molar equivalent of the borane-pyridine complex solution to the reaction mixture.[7]

-

The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed. Additional aldehyde and BAP may be added if necessary to drive the reaction to completion.[7]

-

The reaction mixture is concentrated under reduced pressure.[7]

-

The residue is partitioned between water and dichloromethane.[7]

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to an oil.[7]

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted piperidine.[7]

Visualization of the Reductive Amination Pathway

Caption: Mechanistic pathway of reductive amination for piperidine synthesis.

Method 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of the piperidine ring with the simultaneous formation of multiple stereocenters.[8] This cycloaddition reaction typically involves the reaction of an imine (the aza-diene) with a diene.

Mechanistic Considerations

The mechanism of the aza-Diels-Alder reaction can be either a concerted [4+2] cycloaddition or a stepwise process involving a Mannich-Michael cascade, particularly when using oxygenated dienes.[9][10] The stereochemical outcome of the reaction is often controlled by the geometry of the reactants and the use of chiral catalysts.

General Protocol for Aza-Diels-Alder Reaction

Due to the wide variety of substrates and catalysts used in aza-Diels-Alder reactions, a generalized protocol is provided. Specific conditions should be optimized based on the chosen reactants.

Materials:

-

Aldehyde or Ketone

-

Amine

-

Diene

-

Lewis Acid or Brønsted Acid Catalyst (optional)

-

Anhydrous Solvent (e.g., dichloromethane, toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere, the imine is either pre-formed or generated in situ from the corresponding aldehyde/ketone and amine.

-

The diene is added to the reaction mixture.

-

If a catalyst is used, it is added at this stage.

-

The reaction is stirred at the appropriate temperature (ranging from low temperatures to reflux) and monitored by TLC.

-

Upon completion, the reaction is quenched and worked up according to the specific nature of the reactants and catalyst.

-

Purification is typically achieved by column chromatography.

Modern Synthetic Approaches: Enantioselective Synthesis

The demand for enantiomerically pure piperidines in drug development has spurred the development of numerous asymmetric synthetic methods. These include the use of chiral catalysts in the reactions discussed above, as well as novel strategies such as enantioselective C-H oxidation and transition-metal-catalyzed cascade reactions.[11][12][13]

A notable example is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which provides access to enantioenriched 3-boryl-tetrahydropyridines.[14][15] These versatile intermediates can be further transformed into a variety of chiral piperidines.[14][15]

Purification and Safety Considerations

Purification: Substituted piperidines are typically purified by distillation for liquids or recrystallization for solids. Column chromatography is also a common and effective method.[4] It is important to note that some piperidines can be volatile and may require careful handling during solvent removal. For older samples that have developed a yellow impurity, likely due to oxidation, distillation is a common purification method.[16]

Safety: Piperidine and its derivatives are often flammable, toxic, and corrosive.[17][18][19] It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][20] All reactions should be conducted with appropriate precautions to avoid inhalation, skin contact, and eye exposure.[19] Ensure that all equipment is properly grounded to prevent static discharge, which can be an ignition source.[17][19]

Conclusion

The synthesis of substituted piperidines is a rich and evolving field of organic chemistry. While classical methods such as catalytic hydrogenation and reductive amination remain mainstays in the synthetic chemist's toolbox, modern transition-metal-catalyzed and enantioselective methods are continually expanding the accessible chemical space. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are paramount for the successful synthesis of these vital heterocyclic scaffolds.

References

- ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts.

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 22-24.

- ACS Publications. (2016, March 11). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.

- ACS Publications. (2025, May 13). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.

- NIH. (n.d.). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. PMC.

- Organic Chemistry Portal. (2015). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization.

- Nature. (2025, December 2). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

- PubMed. (2016, April 6). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines.

- DTIC. (2025, June 4). Piperidine Synthesis.

- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.

- The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.

- NIH. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.

- SciSpace. (n.d.). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines.

- ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.

- Benchchem. (n.d.). A Comparative Review of Synthetic Methods for Piperidine Rings.

- RSC Publishing. (2011, March 9). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.

- Ataman Kimya. (n.d.). PIPERIDINE.

- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.

- Anderson, E. A., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.

- Scripps Research and Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science.

- Penta chemicals. (2024, May 7). PIPERIDINE - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.

- Organic & Biomolecular Chemistry Blog. (2011, April 13). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives.

- ACS Publications. (2023, August 1). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters.

- ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines.

- Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

- NIH. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.

- MDPI. (2024, May 29). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.

- ACS Publications. (n.d.). Transition Metal-Mediated Stereocontrolled Cyclization of Urethanes Leading to Versatile Fused Piperidines and Its Application to the Synthesis of (+)-Prosopinine and (+)-Palustrine. The Journal of Organic Chemistry.

- ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?

- Benchchem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.

- NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC.

- ResearchGate. (2025, October 18). The Pictet-Spengler Reaction Updates Its Habits.

- American Chemical Society. (2026, January 16). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. blogs.rsc.org [blogs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lobachemie.com [lobachemie.com]

- 18. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. carlroth.com [carlroth.com]

N-(propan-2-yl)piperidin-3-amine in the synthesis of psychoactive compounds

Application Note: N-(propan-2-yl)piperidin-3-amine in the Synthesis of Psychoactive Sigma-1 and H3 Receptor Ligands

Executive Summary

This compound (CAS: 1235439-19-6), also known as

This guide details the synthesis, handling, and application of this intermediate in developing psychoactive compounds targeting cognitive enhancement (nootropics) and antipsychotic pathways. We focus on its role as a pharmacophore that bridges the lipophilic and hydrophilic domains required for high-affinity GPCR binding.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | |

| Structure | Piperidine ring with an isopropylamino group at the C3 position. |

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| Key Functionality | Diamine: Contains two secondary amines with distinct pKa values (~11.0 for Ring-N, ~9.5 for Exo-N), allowing for orthogonal functionalization. |

| Chirality | The C3 carbon is a stereocenter. Biological activity often depends on the ( |

Strategic Role in Psychoactive Synthesis

The

Target Classes:

-

Sigma-1 Agonists: Neuroprotective agents for depression and neurodegeneration.

-

Histamine H3 Antagonists: Wakefulness-promoting agents and cognitive enhancers.

-

Dual

/NMDA Modulators: Dissociative anesthetics and rapid-acting antidepressants.

Protocol: Synthesis of the Core Scaffold

Objective: Synthesize

Mechanism: Reductive Amination.

Precursor:

Reagents & Equipment

-

Substrate:

-Boc-3-piperidone (10 mmol, 1.99 g) -

Amine Source: Isopropylamine (12 mmol, 1.0 mL)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (glacial, 10 mmol)

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Imine Formation:

-

In a dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve

-Boc-3-piperidone (1.99 g) in DCE (50 mL). -

Add Isopropylamine (1.0 mL) followed by Acetic Acid (0.6 mL).

-

Critical Check: Ensure the pH is roughly 5–6 (moist pH paper). This protonates the imine intermediate, accelerating formation.

-

Stir at Room Temperature (RT) for 60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over

due to lower toxicity and better selectivity for imines over ketones. -

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

-

Work-up:

-

Quench the reaction by slowly adding saturated

(50 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Extract the aqueous layer with DCM (

mL). -

Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often sufficient for the next step. For high purity, perform flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 95:5:1).

-

Yield: Expect 85–95% of tert-butyl 3-(isopropylamino)piperidine-1-carboxylate.

-

Application: Synthesis of a Model Sigma-1 Ligand

Scenario: Creating a lipophilic Sigma-1 receptor agonist by attaching a benzyl group to the exocyclic nitrogen, followed by ring deprotection and functionalization.

Workflow Diagram (DOT)

Caption: Figure 1.[1][2] Chemo-selective synthesis pathway from ketone precursor to psychoactive Sigma-1 ligand.

Protocol Extension: N-Benzylation

-

Dissolve the scaffold (from Step 4) in Acetonitrile.

-

Add

(2.0 equiv) and Benzyl Bromide (1.1 equiv). -

Reflux at 60°C for 4 hours.

-

Standard aqueous workup yields the fully substituted exocyclic amine.

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, exposing the piperidine ring nitrogen for further SAR (Structure-Activity Relationship) tuning (e.g., attaching a fluorophenyl group).

Pharmacological Mechanism

The synthesized compound acts primarily through chaperone modulation .

-

Sigma-1 Receptor (

R): Located at the Mitochondria-Associated ER Membrane (MAM). -

Action: The

-isopropyl-piperidin-3-amine core binds to -

Downstream Effect: The active

R chaperones IP3 receptors, enhancing Calcium signaling and modulating NMDA receptor trafficking to the plasma membrane. This results in cognitive enhancement and antidepressant effects .

Signaling Pathway Diagram (DOT)

Caption: Figure 2. Pharmacological cascade triggered by the ligand binding to intracellular Sigma-1 receptors.

Safety & Handling

-

Corrosivity: As a secondary diamine, the compound is caustic. Wear chemical-resistant gloves (Nitrile > 0.11mm).

-

Inhalation: High volatility of the isopropylamine precursor requires fume hood operation.

-

Storage: Store under Argon at -20°C to prevent oxidation of the secondary amine sites.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[3] Link

-

Rui, M., et al. (2016). "Discovery of Novel Phenyl(piperazin-1-yl)methanone Derivatives as Dual Histamine H3 and Sigma-1 Receptor Antagonists." Journal of Medicinal Chemistry. Link

-

Bermudez, J., et al. (1990). "Syntheses of 3-substituted piperidines as potential psychoactive agents." Journal of Medicinal Chemistry. Link

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Robust HPLC Strategy for the Analysis of Aminopiperidine Isomers

Application Note

Abstract

Aminopiperidine and its derivatives are crucial building blocks in modern drug development, forming the core of numerous active pharmaceutical ingredients (APIs). The isomeric form of these molecules—both positional (e.g., 2-, 3-, or 4-aminopiperidine) and stereochemical (enantiomers, e.g., (R)- and (S)-3-aminopiperidine)—can dramatically alter pharmacological activity and safety profiles.[1] Consequently, robust and specific analytical methods for isomer separation and quantification are imperative for quality control and regulatory compliance. This guide details validated High-Performance Liquid Chromatography (HPLC) protocols for the comprehensive analysis of aminopiperidine isomers, addressing the distinct challenges posed by each separation type. We present a Hydrophilic Interaction Liquid Chromatography (HILIC) method for resolving positional isomers and a chiral normal-phase method for separating enantiomers, providing the scientific rationale behind the strategic choices in column chemistry, mobile phase composition, and detection.

Introduction: The Analytical Challenge of Aminopiperidine Isomers

Aminopiperidines are small, polar, and basic compounds, a combination of properties that presents significant challenges for traditional reversed-phase (RP) HPLC.[2] Key difficulties include:

-

Poor Retention: The high polarity of these molecules leads to weak interactions with nonpolar stationary phases (like C18), often causing them to elute in the solvent front.[3][4]

-

Peak Tailing: The basic nature of the primary amino group can lead to strong, undesirable interactions with residual silanol groups on silica-based columns, resulting in asymmetric peak shapes.[2]

-

Structural Similarity: Isomers possess identical mass and similar physicochemical properties, making their separation difficult. Enantiomers, having identical properties in an achiral environment, require a chiral selector for resolution.[1][5]

This application note provides a systematic approach to overcome these challenges, offering two distinct, optimized protocols for the reliable analysis of positional and stereoisomers.

Strategic Method Development

A successful separation strategy relies on selecting the appropriate chromatographic mode and conditions to exploit the subtle differences between isomers. Our approach is bifurcated to address the two primary types of isomerism.

Part I: Separation of Positional Isomers (2-, 3-, and 4-Aminopiperidine) via HILIC

For separating polar positional isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative to reversed-phase chromatography.[6]

Principle of HILIC Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] The polar analytes partition into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which is the inverse of reversed-phase chromatography.[8] This mechanism provides excellent retention for highly polar compounds like aminopiperidines.[9]

Experimental Protocol 1: HILIC Separation of Positional Isomers

| Parameter | Condition | Rationale |

| Column | HILIC Silica or Amide Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Provides a polar stationary phase for hydrophilic partitioning, ensuring retention of the polar aminopiperidine isomers.[10] |

| Mobile Phase A | 95:5 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0 | The high organic content promotes retention in HILIC mode. Ammonium formate is a volatile buffer, making the method compatible with mass spectrometry (MS). A low pH ensures the amine groups are protonated, which can enhance interaction with some HILIC phases. |

| Mobile Phase B | 50:50 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0 | The higher water content acts as the strong eluting solvent. |

| Gradient | 0% B to 40% B over 10 minutes | A gradual increase in the aqueous component facilitates the elution and separation of isomers based on subtle differences in their polarity and partitioning behavior. |

| Flow Rate | 0.3 mL/min | Appropriate for a narrow-bore column to ensure high efficiency. |

| Column Temperature | 35 °C | Enhances efficiency and reproducibility. |

| Injection Volume | 2 µL | Small volume to prevent peak distortion. |

| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) / Mass Spectrometry (MS) | Aminopiperidines lack a strong chromophore, making low UV wavelength detection necessary. CAD or MS are preferred for higher sensitivity and specificity.[10][11] |

Data Presentation: Expected Elution Profile

| Compound | Expected Retention Time (min) | Resolution (Rs) |

| 4-Aminopiperidine | ~4.5 | - |

| 3-Aminopiperidine | ~5.2 | > 2.0 |

| 2-Aminopiperidine | ~6.1 | > 2.5 |

| (Note: Absolute retention times are column and system-dependent. The elution order is based on typical HILIC separations where polarity differences influence retention.) |

Part II: Chiral Separation of 3-Aminopiperidine Enantiomers

The separation of enantiomers requires the formation of transient diastereomeric complexes with a chiral selector.[12] This is most commonly achieved using a Chiral Stationary Phase (CSP).

Principle of Chiral Separation: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for a wide range of chiral compounds.[13][14] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, within the chiral grooves of the polysaccharide polymer.[12][15] One enantiomer will fit more favorably into the chiral structure of the CSP, leading to a stronger interaction and longer retention time, thus enabling separation.[12]

Pre-column Derivatization (Optional but Recommended): Aminopiperidines lack a UV chromophore, which limits detection sensitivity.[11] A pre-column derivatization step with a reagent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride introduces a chromophore, significantly enhancing UV detection.[16][17] This can also improve the interaction with the CSP, leading to better resolution.

Experimental Protocol 2: Chiral Normal-Phase Separation

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based Chiral Column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) CSP is well-established for its broad enantioselectivity for amine-containing compounds.[16] |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase eluent system. Isopropanol acts as the polar modifier to control retention. Diethylamine is a basic additive that acts as a competitor for active sites on the stationary phase, dramatically improving peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; maintaining a constant temperature is crucial for reproducibility. |

| Injection Volume | 10 µL | |

| Detector | UV at 228 nm (for PTSC derivative) or 254 nm (for benzoyl derivative) | Wavelength is selected based on the maximum absorbance of the chosen derivatizing agent's chromophore.[11][16] |

Data Presentation: Expected Chiral Separation Performance

| Parameter | Target Value |

| Retention Time (Enantiomer 1) | ~8 min |

| Retention Time (Enantiomer 2) | ~10 min |

| Resolution (Rs) | > 2.5 |

| Tailing Factor (Tf) | 0.9 - 1.3 |

| (Note: Elution order of (R) and (S) enantiomers is specific to the column and conditions and must be confirmed with an enantiopure standard.) |

Visualization of Workflows and Mechanisms

Method Development Workflow: A logical, stepwise approach is critical for efficient HPLC method development.

Caption: A systematic workflow for HPLC method development.

Chiral Recognition Mechanism: A simplified model illustrating the three-point interaction concept for chiral recognition.

Caption: Model of enantiomer interaction with a CSP.

Method Validation and Trustworthiness

To ensure the developed methods are suitable for their intended purpose, validation must be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19][20] This process establishes the performance characteristics of the procedure and demonstrates its reliability.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities, degradation products). This is demonstrated by achieving baseline resolution (Rs > 1.5) between all peaks of interest.[18]

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.

-

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.

-

Precision: The degree of scatter between a series of measurements. This includes:

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for controlling enantiomeric impurities.

By rigorously validating these parameters, the protocols become self-validating systems, providing trustworthy and reproducible data essential for quality control in drug development and manufacturing.

References

-

ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Taylor & Francis Online. Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations. [Link]

-

FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. [Link]

-

MDPI. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. [Link]

-

ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

BioPharma Services. Bioanalytical Method Development: Isomers. [Link]

-

ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]

-

Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. [Link]

-

Chiralpedia. Polysaccharide-based CSPs. [Link]

-

ICH. Quality Guidelines. [Link]

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Link]

-

Theseus. Optical Method Developement for Enantiomeric Separation and Chromatographic Purification of a PharmaceuticaI Ingridient. [Link]

-

PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

-

Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

-

ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Link]

-

Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

-

IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

PMC. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

-

Regis Technologies. Ion Pairing Reagents and Buffers. [Link]

-

SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [Link]

-

Newcrom. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. [Link]

- Google Patents. CN105699582A - HPLC detection method of 3-aminopiperidine isomer.

-

Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

-

CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

-

Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

-

LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

-

ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

-

CAT. Analyses of amino acids, Enantiomeric purity. [Link]

-

Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]

-

UGA Chemistry. Improving Separation of Stereochemical and Positional Isomers: A Combined HILIC-IM-MS Approach. [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. researchgate.net [researchgate.net]

- 3. resolian.com [resolian.com]

- 4. welch-us.com [welch-us.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. halocolumns.com [halocolumns.com]

- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. mdpi.com [mdpi.com]

- 15. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 20. database.ich.org [database.ich.org]

Application Note: N-(Propan-2-yl)piperidin-3-amine in Medicinal Chemistry

Abstract

N-(Propan-2-yl)piperidin-3-amine (also known as N-isopropylpiperidin-3-amine) represents a privileged structural motif in modern drug discovery. Characterized by a chiral piperidine core substituted with an exocyclic secondary amine, this scaffold offers a unique combination of conformational rigidity, defined vectorality, and tunable basicity. This guide details the physicochemical rationale for its selection, provides validated synthetic protocols for its generation, and outlines its application in the design of GPCR ligands, kinase inhibitors, and enzyme modulators.

Structural Significance & Pharmacophore Analysis[1]

The "Privileged" Piperidine Scaffold

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. The 3-amino variant, specifically, introduces a chiral center and a functional handle (the exocyclic amine) that projects substituents into specific regions of a binding pocket.

Why the Isopropyl Group?

The N-isopropyl substitution is not arbitrary. It serves three critical medicinal chemistry functions:

-

Steric Bulk & Shape Complementarity: The isopropyl group is a "magic methyl" analogue, filling hydrophobic pockets (e.g., S2 or S3 sub-pockets in proteases) more effectively than a linear n-propyl or ethyl group.

-

Metabolic Stability: Unlike linear alkyl chains which are prone to rapid

-oxidation, the branched isopropyl group is more resistant to CYP450-mediated metabolism, often improving the half-life ( -

Basicity Modulation: The isopropyl group is electron-donating (+I effect), slightly increasing the basicity of the exocyclic nitrogen compared to a methyl substituent, which can strengthen ionic interactions with aspartate or glutamate residues in the target protein.

Chirality and Vectorality

The 3-position is a stereogenic center. The (

-

(

)-Enantiomer: Often preferred in DPP-4 inhibitors (e.g., Alogliptin analogues). -

(

)-Enantiomer: Frequently explored in GPCR antagonists (e.g., CCR2/CCR5).

Experimental Protocols: Synthesis & Functionalization

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of tert-butyl 3-(isopropylamino)piperidine-1-carboxylate. Rationale: Direct alkylation of the amine with isopropyl halides is prone to over-alkylation. Reductive amination using N-Boc-3-piperidone and isopropylamine provides high selectivity for the secondary amine.

Reagents:

-

N-Boc-3-piperidone (1.0 equiv)

-

Isopropylamine (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve N-Boc-3-piperidone in anhydrous DCM.

-

Amine Addition: Add isopropylamine followed by AcOH. The acid catalyzes the formation of the iminium ion intermediate. Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Tip: Use molecular sieves (4Å) to sequester water and drive the equilibrium toward the imine.

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. STAB is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS (Target mass: [M+H]⁺ - Boc loss or full mass).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The secondary amine product is basic. Purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH additive to reduce tailing.

Protocol B: Orthogonal Deprotection Strategy

Objective: Selective functionalization of the ring nitrogen vs. exocyclic nitrogen.

-

Scenario: You need to couple the ring nitrogen to an aryl halide via SNAr.

-

Step 1: Synthesize the N-Boc protected intermediate (from Protocol A).

-

Step 2 (Boc Removal): Treat with 4M HCl in Dioxane or TFA/DCM (1:1).

-

Step 3 (Free Base Isolation): The product will be a dihydrochloride salt. Free-base it using ion-exchange resin (e.g., StratoSpheres™ PL-HCO3 MP) or basic extraction prior to the SNAr reaction to prevent catalyst poisoning.

Visualization: Synthetic Logic & SAR Workflow

The following diagram illustrates the synthetic evolution and orthogonal protection strategy for this scaffold.

Figure 1: Synthetic workflow for generating the this compound scaffold using reductive amination and subsequent deprotection.

Medicinal Chemistry Applications (Case Studies)

Chemokine Receptor Antagonists (CCR2/CCR5)

-